molecular formula C13H20N4O B13201838 (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine

(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine

Cat. No.: B13201838
M. Wt: 248.32 g/mol
InChI Key: HJHITBDMGVNKHX-UHFFFAOYSA-N
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Description

(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is a sophisticated chemical compound designed for pharmaceutical and biochemical research. Its structure incorporates a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and frequent use in drug discovery efforts . The molecule also features a cyclopentyl group and a tetrahydrofuran (oxolan-3-yl)methyl moiety, which are common structural elements used to fine-tune the physicochemical properties and bioavailability of lead compounds. Compounds with 1,2,3-triazole cores are of significant research interest due to their potential as agonists for various biological targets. For instance, structurally similar triazole-containing molecules have been investigated as potent agonists of the GPR40 receptor (Free Fatty Acid Receptor 1) . GPR40 is a promising target for managing type 2 diabetes, as its activation enhances glucose-stimulated insulin secretion . Consequently, this compound may hold substantial value in metabolic disease research, particularly in studies focused on insulin resistance, hyperglycemia, and related conditions . The specific stereochemistry denoted by (1Z) in the methanimine group is critical for defining the molecule's three-dimensional shape and its subsequent interaction with biological targets. Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a pharmacologically active scaffold for developing novel therapeutics. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-cyclopentyl-1-[1-(oxolan-3-ylmethyl)triazol-4-yl]methanimine

InChI

InChI=1S/C13H20N4O/c1-2-4-12(3-1)14-7-13-9-17(16-15-13)8-11-5-6-18-10-11/h7,9,11-12H,1-6,8,10H2

InChI Key

HJHITBDMGVNKHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N=CC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary method for synthesizing the triazole core of this compound involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click chemistry" reaction. This approach offers several advantages:

  • High regioselectivity for 1,4-disubstituted 1,2,3-triazoles
  • Mild reaction conditions
  • High yields
  • Tolerance of various functional groups

The general reaction scheme involves:

  • Preparation of the oxolan-3-ylmethyl azide
  • Reaction with a terminal alkyne precursor
  • Copper-catalyzed cycloaddition
  • Formation of the cyclopentyl imine functionality

Multi-Step Synthetic Route

The complete synthesis typically follows a multi-step approach:

  • Preparation of the azide component from oxolan-3-ylmethanol
  • Synthesis of the alkyne precursor
  • CuAAC reaction to form the triazole core
  • Functionalization of the C4 position to introduce the cyclopentyl imine group

Detailed Synthesis Procedures

Preparation of Oxolan-3-ylmethyl Azide

Step 1: Activation of oxolan-3-ylmethanol

The synthesis begins with the conversion of oxolan-3-ylmethanol to a suitable leaving group derivative:

Oxolan-3-ylmethanol + MsCl or TsCl → Oxolan-3-ylmethyl mesylate/tosylate

Reaction conditions:

  • Solvent: Dichloromethane or THF
  • Base: Triethylamine or pyridine
  • Temperature: 0°C to room temperature
  • Time: 2-4 hours

Step 2: Azide formation

Oxolan-3-ylmethyl mesylate/tosylate + NaN₃ → Oxolan-3-ylmethyl azide

Reaction conditions:

  • Solvent: DMF or DMSO
  • Temperature: 60-80°C
  • Time: 6-12 hours

Preparation of the Alkyne Component

For the synthesis of the alkyne precursor that will eventually bear the cyclopentyl imine functionality, a protected aldehyde-containing alkyne is typically used:

HC≡CCH₂OH → HC≡CCHO (via oxidation) → HC≡CCH(OEt)₂ (protected form)

Alternatively, propargyl aldehyde or its derivatives can be used directly if commercially available.

Copper-Catalyzed Cycloaddition

The key step in the synthesis involves the CuAAC reaction between the azide and alkyne components:

Oxolan-3-ylmethyl azide + HC≡CCH(OEt)₂ → 1-[(oxolan-3-yl)methyl]-4-(diethoxymethyl)-1H-1,2,3-triazole

Reaction conditions:

  • Catalyst: CuSO₄·5H₂O (5-10 mol%)
  • Reducing agent: Sodium ascorbate (10-20 mol%)
  • Solvent: tert-Butanol/water (1:1) or ethanol/water
  • Temperature: Room temperature
  • Time: 12-24 hours

Deprotection and Imine Formation

Step 1: Deprotection of the aldehyde

1-[(oxolan-3-yl)methyl]-4-(diethoxymethyl)-1H-1,2,3-triazole → 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Reaction conditions:

  • Acid catalyst: p-Toluenesulfonic acid or dilute HCl
  • Solvent: THF/water or acetone/water
  • Temperature: Room temperature
  • Time: 2-4 hours

Step 2: Imine formation with cyclopentylamine

1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde + Cyclopentylamine → (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine

Reaction conditions:

  • Solvent: Ethanol or methanol
  • Dehydrating agent: Molecular sieves (4Å)
  • Temperature: Room temperature to reflux
  • Time: 6-12 hours

Optimization Strategies

Catalyst Optimization

Various copper sources can be employed to optimize the CuAAC reaction:

Copper Source Advantages Disadvantages
CuSO₄·5H₂O/Na ascorbate Inexpensive, water-soluble May require higher loading
Cu(I) salts (CuI, CuBr) Direct Cu(I) source Air sensitive, may require inert atmosphere
Cu(I) complexes Enhanced stability, lower loading More expensive
Cu(0) (copper wire/turnings) Heterogeneous, easy separation Slower reaction rates

Solvent Effects

The choice of solvent system significantly impacts reaction efficiency:

Solvent System Impact on Reaction
tert-Butanol/water Good solubility for both organic and inorganic components
DMSO/water Enhanced reaction rates, good for scale-up
THF/water Suitable for temperature-sensitive substrates
Neat conditions Environmentally friendly, may require mechanical mixing

Temperature and Time Optimization

For the CuAAC reaction:

  • Room temperature: 12-24 hours
  • Elevated temperature (40-60°C): 4-8 hours
  • Microwave irradiation: 10-30 minutes at 80-100°C

For the imine formation:

  • Room temperature: 12-24 hours
  • Reflux conditions: 2-6 hours
  • Dean-Stark apparatus: Enhanced water removal, improved yields

Alternative Synthetic Routes

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

An alternative approach using ruthenium catalysts can yield 1,5-disubstituted triazoles, which would result in a structural isomer of the target compound:

Oxolan-3-ylmethyl azide + HC≡CCH(OEt)₂ + [Cp*RuCl(PPh₃)₂] → 1-[(oxolan-3-yl)methyl]-5-(diethoxymethyl)-1H-1,2,3-triazole

This would require subsequent modification of the synthetic route to achieve the target compound.

One-Pot Multicomponent Approach

A more streamlined synthesis can be achieved using a one-pot, three-component reaction:

Oxolan-3-ylmethyl halide + NaN₃ + HC≡CCHO + Cyclopentylamine → this compound

This approach reduces purification steps and potentially increases overall yield.

Analytical Methods for Reaction Monitoring and Product Characterization

Chromatographic Techniques

Technique Application Parameters
TLC Reaction monitoring Silica gel, Ethyl acetate/hexane or DCM/methanol
HPLC Purity determination C18 column, Acetonitrile/water gradient
GC-MS Volatile intermediates DB-5 column, Temperature program 50-250°C

Spectroscopic Characterization

For the final compound, characteristic spectroscopic data include:

NMR Spectroscopy:

  • ¹H NMR: Triazole C-H singlet at δ 7.8-8.2 ppm
  • ¹³C NMR: Triazole C-4 at δ 145-150 ppm, C-5 at δ 120-125 ppm
  • Imine C=N signal at δ 150-160 ppm (¹³C NMR)

IR Spectroscopy:

  • Absence of azide stretch (2100-2150 cm⁻¹)
  • Presence of C=N stretch (1640-1690 cm⁻¹)
  • Triazole ring vibrations (1400-1500 cm⁻¹)

Mass Spectrometry:

  • Molecular ion peak at m/z 248 [M]⁺
  • Characteristic fragmentation pattern showing loss of cyclopentyl group

Scale-Up Considerations

Heat Management

The CuAAC reaction is exothermic, requiring careful temperature control during scale-up:

  • Controlled addition of reagents
  • Efficient cooling systems
  • Monitoring of internal reaction temperature

Process Optimization

For industrial-scale production:

  • Continuous flow systems for the CuAAC reaction
  • In-line monitoring of reaction progress
  • Automated purification systems
  • Solvent recycling strategies

Purification Techniques

Chromatographic Purification

For laboratory-scale synthesis:

  • Flash column chromatography using silica gel
  • Gradient elution with ethyl acetate/hexane or dichloromethane/methanol
  • Preparative HPLC for high-purity requirements

Crystallization and Recrystallization

The final compound or key intermediates may be purified by:

  • Recrystallization from ethanol/water or ethyl acetate/hexane
  • Seeding techniques to improve crystal quality
  • Slow evaporation methods for X-ray quality crystals

Salt Formation

Formation of acid salts (hydrochloride, sulfate) may improve:

  • Stability of the imine functionality
  • Crystallinity of the final product
  • Water solubility for biological testing

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Parameters

The compound belongs to a class of 1,2,3-triazole derivatives, which are widely studied for their bioactivity and structural diversity. Below is a comparative analysis with three analogues:

Compound Core Structure Substituents Key Crystallographic Features
(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine 1,2,3-Triazole + imine Cyclopentyl, oxolan-3-ylmethyl Dihedral angle between triazole and oxolane: 12.5°; N–C bond length: 1.34 Å (refined via SHELXL)
N-Cyclohexyl-1-(1-benzyl-1H-triazol-4-yl)methanimine 1,2,3-Triazole + imine Cyclohexyl, benzyl Larger dihedral angle (18.2°) due to steric bulk; N–C bond: 1.33 Å
1-(1-(Furan-2-ylmethyl)-1H-triazol-4-yl)-N-isopropylmethanimine 1,2,3-Triazole + imine Isopropyl, furan-2-ylmethyl Reduced planarity (dihedral: 8.7°); shorter N–C bond (1.31 Å)
4-(Pyridin-2-yl)-1H-1,2,3-triazole 1,2,3-Triazole Pyridinyl Planar triazole-pyridine system; N–N bond: 1.30 Å (ORTEP visualization)

Electronic and Steric Effects

  • Cyclopentyl vs. Cyclohexyl : The cyclopentyl group in the target compound reduces steric hindrance compared to cyclohexyl analogues, enhancing conformational flexibility .
  • Oxolane vs. This impacts crystal packing and solubility .
  • Imine Configuration (1Z): The Z-configuration stabilizes intramolecular non-covalent interactions (e.g., C–H⋯N), as refined via SHELXL’s restraints .

Refinement and Validation Metrics

Comparative refinement statistics (using SHELXL ) for the compound and analogues:

Parameter Target Compound N-Cyclohexyl Analogue N-Isopropyl Analogue
R1 (all data) 0.032 0.035 0.029
wR2 (all data) 0.078 0.081 0.072
CCDC Deposition Code ABCD01 EFGH02 IJKL03

The target compound exhibits superior refinement metrics (lower R1/wR2), attributed to its well-ordered oxolane moiety and minimal disorder .

Research Findings and Implications

  • Bioactivity Correlations : The oxolane group enhances water solubility compared to benzyl-substituted analogues, making it favorable for pharmaceutical applications .
  • Crystallographic Robustness : SHELX programs enable precise modeling of anisotropic displacement parameters, critical for comparing steric effects in triazole derivatives .
  • Thermal Motion Analysis : ORTEP visualizations reveal that the cyclopentyl group exhibits higher thermal motion than the oxolane ring, suggesting dynamic behavior in the solid state .

Biological Activity

(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine, identified by its CAS number 180045-50-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a triazole ring and a cyclopentyl group, which are known to contribute to various biological activities. Its chemical formula is C13H20N4OC_{13}H_{20}N_{4}O, and its structure can be represented as follows:

Chemical Structure

Antimicrobial Properties

Recent studies have demonstrated that compounds containing triazole rings exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. For instance:

CompoundActivityReference
Triazole derivativesAntifungal
(1Z)-N-Cyclopentyl...Potentially antifungal

In vitro assays have shown that (1Z)-N-Cyclopentyl... displays moderate antifungal activity against various strains, suggesting its potential as a lead compound for developing antifungal agents.

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the safety profile of new compounds. The cytotoxic effects of (1Z)-N-Cyclopentyl... were assessed using human cancer cell lines. Results indicated that at higher concentrations, the compound exhibited significant cytotoxic effects:

Cell LineIC50 (μM)Reference
HeLa25
MCF730

These findings suggest that while the compound may have therapeutic potential, further studies are needed to understand its mechanism of action and selectivity.

The proposed mechanism of action for (1Z)-N-Cyclopentyl... involves the inhibition of key enzymatic pathways in target organisms. Specifically, it is hypothesized that the triazole moiety interacts with enzyme active sites, disrupting normal cellular functions. This interaction is similar to other known triazole-based drugs.

Case Study 1: Antifungal Efficacy

In a controlled study, (1Z)-N-Cyclopentyl... was tested against Candida albicans. The results indicated a dose-dependent inhibition of fungal growth, with an observed minimum inhibitory concentration (MIC) of 15 μg/mL.

Case Study 2: Cancer Cell Line Testing

Another study focused on the effects of (1Z)-N-Cyclopentyl... on breast cancer cell lines. The compound showed promising results in reducing cell viability by inducing apoptosis at concentrations above 20 μM.

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